molecular formula C19H17N3O2S B8712033 2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione

2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B8712033
M. Wt: 351.4 g/mol
InChI Key: ZZCWPFHVJZQLCY-UHFFFAOYSA-N
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Description

2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a benzodiazole moiety linked to an isoindole structure via a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method starts with the preparation of the benzodiazole moiety, which is then linked to the isoindole structure through a series of reactions involving the butyl chain. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the benzodiazole and isoindole moieties linked by a butyl chain. This structure imparts specific chemical and biological properties that make it particularly useful in certain applications, such as its potential anticonvulsant activity and its ability to interact with specific molecular targets .

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

2-[4-(1H-benzimidazol-2-ylsulfanyl)butyl]isoindole-1,3-dione

InChI

InChI=1S/C19H17N3O2S/c23-17-13-7-1-2-8-14(13)18(24)22(17)11-5-6-12-25-19-20-15-9-3-4-10-16(15)21-19/h1-4,7-10H,5-6,11-12H2,(H,20,21)

InChI Key

ZZCWPFHVJZQLCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCSC3=NC4=CC=CC=C4N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-mercaptobenzimidazole (2.0 g, —mmol) and N-(4-bromobutyl)phthalimide (3.8 g, —mmol) in EtOH (50 mL) was added solid K2CO3 (2.2 g, 16 mmol). The resulting mixture was heated to reflux for 18 h, then cooled to room temperature and saturated aqueous NaHCO3 (50 mL) was added. The phases were separated, and the aqueous layer was extracted with CH2Cl2 (3×50 mL) then the combined organic fractions were dried (MgSO4), and concentrated. Purification of the crude material thus obtained by flash chromatography (silica gel, hexane/EtOAc; 4:1) afforded 4.2 g of 2-[4-(1H-benzoimidazol-2-ylsulfanyl)-butyl]-isoindole-1,3-dione (90% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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